(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid

Catalog No.
S3328858
CAS No.
2006286-95-7
M.F
C13H17NO2
M. Wt
219.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid

CAS Number

2006286-95-7

Product Name

(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid

IUPAC Name

(2R)-3-phenyl-2-pyrrolidin-1-ylpropanoic acid

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C13H17NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)/t12-/m1/s1

InChI Key

CJWZBXHMWNINJF-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CCN(C1)C(CC2=CC=CC=C2)C(=O)O

(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid is a chiral compound classified as a phenylpropanoid derivative. It was first synthesized in 1995 by Japanese researchers Nakahata and Mori as a potential analgesic drug. This compound is structurally similar to the endogenous opiate enkephalin and acts primarily as a mu-opioid receptor agonist, which is significant for its pain-relieving properties. The chemical formula for (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid is C15H19NO2, with a molecular weight of 245.32 g/mol. It appears as a white crystalline powder, soluble in water and ethanol, with a melting point ranging from 174 to 177 °C and a boiling point of 359.2 °C at 760 mmHg.

Involving (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid include hydrolysis, particularly under basic conditions, which can lead to the breakdown of the compound. Its stability is notable under acidic conditions, making it suitable for various applications in pharmaceutical formulations. The compound's pKa value is reported to be approximately 9.02, indicating its behavior in different pH environments.

(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid exhibits potent analgesic properties by acting on mu-opioid receptors, providing pain relief without significant side effects like respiratory depression or addiction. Additionally, it has demonstrated anti-inflammatory effects both in vivo and in vitro by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. It also reduces the activation of the nuclear factor-kappa B pathway, further contributing to its therapeutic potential.

The synthesis of (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid typically involves several steps that may include:

  • Starting Materials: The synthesis often begins with commercially available phenylpropanoic acid derivatives.
  • Pyrrolidine Formation: A pyrrolidine moiety is introduced through cyclization reactions.
  • Chiral Resolution: Given its chiral nature, methods such as chiral chromatography or asymmetric synthesis may be employed to obtain the desired (R)-enantiomer.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

These methods ensure high purity and yield of the compound suitable for biological testing.

(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid has potential applications in:

  • Pharmaceutical Development: As a candidate for new analgesic drugs due to its effective pain-relieving properties.
  • Research: In studies exploring mu-opioid receptor mechanisms and anti-inflammatory pathways.
  • Drug Formulation: Its stability under acidic conditions makes it suitable for incorporation into various pharmaceutical formulations.

Studies have shown that (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid interacts primarily with mu-opioid receptors, which are critical for mediating pain relief. Its unique structure allows it to bind effectively to these receptors, leading to significant analgesic effects while minimizing common side effects associated with traditional opioid medications. Further research into its interactions may reveal additional therapeutic potentials or mechanisms of action.

Several compounds share structural similarities with (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid, including:

Compound NameStructure SimilarityKey Features
EnkephalinsStructural analogEndogenous peptides acting on opioid receptors
FentanylStructural analogPotent synthetic opioid analgesic
BuprenorphineStructural analogPartial agonist at mu-opioid receptors

While these compounds also interact with mu-opioid receptors, (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid stands out due to its unique balance of efficacy and safety profile, particularly its reduced risk of respiratory depression and addiction compared to traditional opioids like fentanyl and buprenorphine .

XLogP3

0.1

Dates

Last modified: 08-19-2023

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